ethyl 3-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)benzoate
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Overview
Description
ETHYL 3-[({[3-(2-FURYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE is a complex organic compound that features a furan ring, an acrylate moiety, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-[({[3-(2-FURYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE typically involves multiple steps. One common route starts with the preparation of 3-(2-furyl)acrylic acid, which is then esterified to form ethyl 3-(2-furyl)acrylate . This intermediate undergoes further reactions to introduce the amino and carbothioyl groups, followed by coupling with benzoic acid derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-[({[3-(2-FURYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The acrylate moiety can be reduced to form saturated esters.
Substitution: The amino and carbothioyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the acrylate moiety can produce ethyl 3-(2-furyl)propanoate .
Scientific Research Applications
ETHYL 3-[({[3-(2-FURYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 3-[({[3-(2-FURYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE involves its interaction with specific molecular targets and pathways. The furan ring and acrylate moiety can interact with enzymes and receptors, leading to various biological effects. The compound’s ability to undergo nucleophilic substitution reactions allows it to modify biological molecules and pathways .
Comparison with Similar Compounds
Similar Compounds
ETHYL 3-(2-FURYL)ACRYLATE: Shares the furan and acrylate moieties but lacks the amino and carbothioyl groups.
ETHYL 2-{[3-(2-FURYL)ACRYLOYL]AMINO}BENZOATE: Similar structure but with different positioning of functional groups.
Uniqueness
ETHYL 3-[({[3-(2-FURYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C17H16N2O4S |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
ethyl 3-[[(E)-3-(furan-2-yl)prop-2-enoyl]carbamothioylamino]benzoate |
InChI |
InChI=1S/C17H16N2O4S/c1-2-22-16(21)12-5-3-6-13(11-12)18-17(24)19-15(20)9-8-14-7-4-10-23-14/h3-11H,2H2,1H3,(H2,18,19,20,24)/b9-8+ |
InChI Key |
UNPVUCNGUOIBRU-CMDGGOBGSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=S)NC(=O)/C=C/C2=CC=CO2 |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=S)NC(=O)C=CC2=CC=CO2 |
Origin of Product |
United States |
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